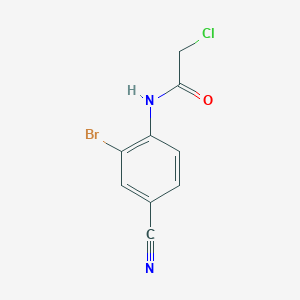![molecular formula C12H13ClN2O B7557616 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide, also known as CCPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to have a wide range of pharmacological effects.
Mecanismo De Acción
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide exerts its effects by binding to adenosine A1 receptors, which are widely distributed throughout the body. Adenosine A1 receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular and neurological function. Activation of adenosine A1 receptors by 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide leads to a reduction in heart rate, vasodilation, and inhibition of neurotransmitter release, among other effects.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing heart rate, increasing coronary blood flow, and reducing infarct size in the heart. In addition, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to reduce neuronal damage and improve neurological function in animal models of cerebral ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has several advantages for use in lab experiments, including its well-defined mechanism of action and its ability to selectively activate adenosine A1 receptors. However, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide. In addition, there is interest in exploring the potential therapeutic applications of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide in other areas, such as cancer and inflammation. Finally, there is interest in developing new formulations of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide that can improve its pharmacokinetic properties and increase its efficacy in vivo.
In conclusion, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its well-defined mechanism of action and selective activation of adenosine A1 receptors make it an attractive target for drug development. Further research is needed to fully understand the potential of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide as a therapeutic agent and to develop more potent and selective adenosine A1 receptor agonists based on its structure.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 4-(2-cyanopropan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of aryl-substituted compounds. The resulting product is then purified by column chromatography to obtain pure 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular and neurological diseases. 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury in the heart. In addition, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have neuroprotective effects, reducing the damage caused by cerebral ischemia and traumatic brain injury.
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,8-14)9-3-5-10(6-4-9)15-11(16)7-13/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPSRHANPYVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)


![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

